molecular formula C16H16O B13702494 3-(4-Biphenylyl)cyclobutanol

3-(4-Biphenylyl)cyclobutanol

Cat. No.: B13702494
M. Wt: 224.30 g/mol
InChI Key: UBQVFQXBMFYMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Biphenylyl)cyclobutanol is a sophisticated chemical building block designed for advanced synthetic and medicinal chemistry research. It features a cyclobutanol ring, a strained four-membered carbocycle known to impart conformational rigidity, linked to a biphenyl system, a privileged scaffold prevalent in pharmacologically active compounds . This unique structure makes it a valuable substrate for exploring ring-expansion reactions and developing novel molecular architectures. In synthetic chemistry, cyclobutanols are recognized for their role as key intermediates in ring-expansion cascades. For instance, substituted cyclobutanols can undergo silver-catalyzed ring-opening to generate alkyl radicals that can be trapped to form γ-fluorinated ketones . Furthermore, alkenyl cyclobutanols participate in catalyst-free selenylation/semipinacol rearrangement cascades to yield valuable β-selenylated cyclopentanones . The biphenyl moiety is a fundamental structural unit in materials science and drug discovery, featuring in compounds with applications ranging from liquid crystals to therapeutics . The integration of this moiety suggests potential for this compound to serve as a precursor in the synthesis of complex polycyclic systems or as a core structure in the development of new bioactive molecules. Researchers can leverage this compound to access strained intermediates or to incorporate a rigid, three-dimensional cyclobutane core into target structures, a strategy increasingly employed to "escape flatland" in medicinal chemistry . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

3-(4-phenylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C16H16O/c17-16-10-15(11-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17H,10-11H2

InChI Key

UBQVFQXBMFYMRT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 4 Biphenylyl Cyclobutanol and Analogues

Forward Synthesis Strategies

Rearrangement Reactions Leading to Cyclobutanol (B46151) Structures

Rearrangement reactions offer a powerful method for the construction of complex molecular architectures from simpler precursors. numberanalytics.com In the context of cyclobutanol synthesis, semipinacol-type rearrangements are particularly relevant. unibo.it For instance, the treatment of specific epoxide-containing precursors can induce a rearrangement to form a cyclobutanol ring. During the synthesis of 3-borylated cyclobutanols, side products resulting from a semipinacol rearrangement were observed, indicating that under certain conditions, this pathway can lead to the formation of cyclobutanol structures. nih.gov

Another relevant transformation is the Wagner-Meerwein rearrangement. When aryl-substituted methylene (B1212753) cyclopropanes are treated with certain fluorinating agents, a Wagner-Meerwein rearrangement can be triggered, resulting in the formation of difluorocyclobutanes. nih.gov While not directly yielding a cyclobutanol, this demonstrates the utility of rearrangement reactions in constructing the cyclobutane (B1203170) core, which can then be further functionalized. Additionally, the Beckmann rearrangement of fused cyclobutanone (B123998) oximes has been utilized to produce γ-lactams, showcasing the versatility of rearrangement chemistry in modifying cyclobutane-containing systems. nih.gov These examples highlight the potential for rearrangement reactions to be strategically employed in the synthesis of complex cyclobutanol derivatives. numberanalytics.com

Stereoselective and Enantioselective Synthetic Approaches

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective and enantioselective methods for the synthesis of compounds like 3-(4-biphenylyl)cyclobutanol is a primary focus of synthetic chemistry. wikipedia.orgnih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy involves coupling the substrate to the chiral auxiliary, performing a diastereoselective reaction, and then removing the auxiliary to yield the enantiomerically enriched product. wikipedia.org

A common approach involves the use of oxazolidinone auxiliaries. wikipedia.org For instance, chiral oxazolidinones can be used to direct the conjugate hydride reduction of α,β-unsaturated carboximides, followed by asymmetric protonation of the resulting enolate to produce optically active carboxylic acids. nih.gov This principle can be extended to the synthesis of chiral cyclobutane precursors. By attaching a chiral auxiliary to a prochiral cyclobutane precursor, it is possible to control the facial selectivity of subsequent reactions, such as alkylations or cycloadditions, thereby establishing the desired stereocenters. researchgate.netnumberanalytics.com For example, the alkylation of enolates derived from amides of (S)-proline-derived auxiliaries has been shown to proceed with high stereoselectivity. researchgate.net The choice of the auxiliary can even induce opposite stereochemical outcomes, providing a versatile tool for accessing different enantiomers. researchgate.net

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.orgthieme.com Various catalytic systems have been successfully applied to the synthesis of chiral cyclobutanes and cyclobutanols.

One powerful method is the catalytic asymmetric [2+2] photocycloaddition of alkenes, which provides an efficient route to chiral cyclobutanes. researchgate.net Transition metal catalysis is also widely employed. For example, palladium catalysts bearing chiral ligands, such as those with PHOX (phosphine-oxazoline) scaffolds, have been used in the enantioselective α-alkylation of cyclobutanones. acs.org Specifically, an electron-deficient (S)-(CF3)3-tBu-PHOX ligand demonstrated excellent catalytic activity in producing α-quaternary cyclobutanones with high yields and enantioselectivities. acs.org

Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are another important class of catalysts. acs.org These catalysts can activate substrates through hydrogen bonding, enabling highly enantioselective transformations. For instance, they have been used in the asymmetric reduction of ketones and the cyclization of various substrates. acs.org The enantioselective reduction of a cyclobutanone precursor is a key step in a sequential strategy to produce enantioenriched cyclobutanols. nih.govresearchgate.net In this approach, a practical enantioselective reduction of the ketone is followed by a diastereospecific iridium-catalyzed C–H silylation to install contiguous stereocenters. nih.govresearchgate.net

The following table summarizes selected catalytic systems used for the enantioselective synthesis of cyclobutanol precursors:

Table 1: Catalytic Systems for Enantioselective Synthesis of Cyclobutanol Precursors

Catalyst System Reaction Type Substrate Product Enantiomeric Excess (ee) Reference
(S)-B-Me (oxazaborolidine) Ketone Reduction 3,3-diphenylcyclobutanone (R)-3,3-diphenylcyclobutanol 91% ee nih.govresearchgate.net
RuCl(S,S)-Tsdpen Asymmetric Transfer Hydrogenation Dimethylbenzocyclobutenone Chiral Benzocyclobutenol up to 99% ee researchgate.net
Pd(OAc)2 / (S)-(CF3)3-tBu-PHOX α-Alkylation Cyclobutanone α-Quaternary Cyclobutanone Good to excellent acs.org
Chiral Phosphoric Acid (CPA) [4+2] Cycloaddition Benzocyclobutylamine / Vinylketone Functionalized Cyclohexylamine Moderate to good rsc.org

Functionalization of Precursor Scaffolds (e.g., borylated cyclobutanols as synthetic handles)

The development of methods to prepare cyclobutanes bearing synthetic handles for further elaboration is of great interest. researchgate.net Borylated cyclobutanes are particularly desirable as the boron moiety is a versatile functional group that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. nih.govresearchgate.net

A novel approach for the synthesis of 3-borylated cyclobutanols has been reported, utilizing a formal [3+1] cycloaddition between 1,1-diborylalkanes and epihalohydrins or epoxy alcohol derivatives. nih.govresearchgate.net This method provides direct access to cyclobutanols with a boronic ester group (e.g., Bpin, where pin is pinacolato), which serves as a valuable synthetic handle. nih.gov The reaction is tolerant of various functional groups on the aryl ring of the 1-aryl-1,1-diborylalkane, including methoxy (B1213986) and halogen substituents. nih.gov

The synthetic utility of the resulting 3-borylated cyclobutanols is demonstrated by the orthogonal functionalization of the hydroxyl and boronic ester groups. nih.gov For instance, the hydroxyl group can be protected or activated for subsequent reactions, while the C-B bond can be used for cross-coupling reactions to introduce aryl groups, such as the biphenyl (B1667301) moiety. This strategy allows for the late-stage introduction of molecular complexity. The borylated indenes and benzofulvenes prepared via BCl3-mediated cyclization of o-alkynylstyrenes also showcase the versatility of borylated intermediates in synthesis. nih.gov

Catalytic Systems and Their Influence on Synthesis

The choice of the catalytic system is crucial as it profoundly influences the yield, selectivity, and functional group tolerance of the synthesis of cyclobutanol derivatives. acs.orgmdpi.com Both the metal and the ligand play critical roles in determining the outcome of the reaction.

In palladium-catalyzed reactions, for example, the ligand can dictate the course of the transformation. The use of a bulky biaryl phosphine (B1218219) ligand like JohnPhos with a Pd(OAc)2 catalyst was found to promote a formal [2+2] retrocyclization of cyclobutanols, leading to a twofold cleavage of Csp3-Csp3 bonds. nih.govacs.org In contrast, palladium complexes with chiral PHOX ligands are effective in catalyzing enantioselective alkylations of cyclobutanones. acs.org The electronic properties of the ligand are also important; electron-deficient ligands have proven effective in certain transformations. acs.org

In the synthesis of 3-borylated cyclobutanols, Lewis acids such as ZnCl2 were investigated as additives. nih.gov The addition of ZnCl2 was found to influence the diastereoselectivity of the reaction. nih.gov Similarly, in the enantioselective reduction of cyclobutanones, the choice of the chiral catalyst, such as an oxazaborolidine or a ruthenium complex with a chiral diamine ligand, is the determining factor for the enantiomeric excess of the resulting cyclobutanol. nih.govresearchgate.net

The following table details the influence of different catalytic systems on the synthesis of cyclobutane derivatives:

Table 2: Influence of Catalytic Systems on Cyclobutane Synthesis

Reaction Catalytic System Role of Catalyst/Ligand Outcome Reference
Formal [2+2] Retrocyclization Pd(OAc)2 / JohnPhos Bulky ligand promotes C-C bond cleavage Formation of styrene (B11656) and acetophenone (B1666503) derivatives nih.govacs.org
Enantioselective α-Alkylation Pd / (S)-(CF3)3-tBu-PHOX Chiral, electron-deficient ligand induces asymmetry High enantioselectivity in forming α-quaternary cyclobutanones acs.org
[3+1] Cycloaddition 1,1-diborylalkane / Epihalohydrin with ZnCl2 additive Lewis acid influences diastereoselectivity Formation of 3-borylated cyclobutanols with moderate diastereomeric ratio nih.gov
Asymmetric Ketone Reduction (S)-B-Me (oxazaborolidine) Chiral catalyst directs enantioselective reduction High enantiomeric excess in the cyclobutanol product nih.govresearchgate.net

Chemo- and Regioselectivity in Synthesis

Achieving chemo- and regioselectivity is a fundamental challenge in organic synthesis, particularly when constructing complex molecules with multiple functional groups. abo.fiuu.se In the context of synthesizing this compound, these principles are critical for controlling the reaction at the desired positions and in the presence of other reactive sites.

Chemoselectivity, the preferential reaction of one functional group over another, is often addressed through the careful choice of reagents and catalysts. For instance, in the functionalization of a borylated cyclobutanol, one could selectively perform a Suzuki coupling at the C-B bond without affecting a protected hydroxyl group, or vice-versa. nih.gov The use of protecting groups is a classic strategy to achieve chemoselectivity. abo.fi

Regioselectivity, the control of the position at which a reaction occurs, is paramount in reactions that can lead to multiple isomers. In 1,3-dipolar cycloaddition reactions to form five-membered rings, for example, the electronic properties of the substituents on both the dipole and the dipolarophile can control the regiochemical outcome. researchgate.net For the synthesis of substituted cyclobutanes, intramolecular C-H functionalization offers a powerful tool for achieving regioselectivity. An iridium-catalyzed C-H silylation of a cyclobutanol derivative has been shown to proceed with high diastereospecificity, demonstrating control over which C-H bond is functionalized. nih.govresearchgate.net Furthermore, a palladium-catalyzed ring-closing/ring-opening cross-coupling reaction has been developed that proceeds with high chemo-, regio-, and enantioselectivity to afford chiral 2,3-dihydrobenzofurans. researchgate.net These examples underscore the importance of catalyst and substrate design in directing the regiochemical course of a reaction.

Theoretical and Computational Investigations of 3 4 Biphenylyl Cyclobutanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio techniques, can provide deep insights into the molecule's geometry, stability, and electronic characteristics.

Conformational Analysis and Energy Minima

A thorough conformational analysis of 3-(4-Biphenylyl)cyclobutanol would be the initial step in its theoretical investigation. This process involves identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities. For this compound, this would involve exploring the puckering of the cyclobutane (B1203170) ring (typically adopting a bent conformation to relieve ring strain) and the rotational orientations of the biphenyl (B1667301) and hydroxyl groups.

The analysis would generate a potential energy surface (PES), from which various low-energy conformers, or energy minima, could be identified. The global minimum would represent the most stable conformation of the molecule. The relative energies of other conformers would dictate their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-C-C) Orientation of Biphenyl Group Relative Energy (kcal/mol)
A (Global Minimum) 25° (Bent) Equatorial 0.00
B 25° (Bent) Axial 1.5
C 0° (Planar) Equatorial 5.0 (Transition State)
D -25° (Bent) Equatorial 0.00
E -25° (Bent) Axial 1.5
Note:

Electronic Structure and Reactivity Descriptors

Once the minimum energy conformer is identified, its electronic structure can be analyzed in detail. This involves examining the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

Reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, could be calculated to predict the most likely sites for nucleophilic or electrophilic attack. For this compound, this would help in predicting how it might react with other chemical species.

Reaction Pathway Elucidation through Computational Methods

Computational methods are invaluable for mapping out the potential reaction pathways of a molecule, providing a level of detail that is often difficult to obtain through experiments alone.

Transition State Analysis and Energy Barriers

For any proposed reaction involving this compound, such as its synthesis or decomposition, computational methods can be used to locate the transition state (TS) structures. The TS is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy of the reactants and the transition state, the activation energy barrier for the reaction can be determined. A lower energy barrier corresponds to a faster reaction rate.

Role of Intermediates and Reaction Kinetics

Many chemical reactions proceed through one or more intermediate species. Computational studies can identify these intermediates and characterize their stability. By mapping out the complete reaction profile, including reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved. This information is essential for predicting reaction outcomes and for optimizing reaction conditions. The calculated energy barriers can also be used within transition state theory to estimate theoretical reaction rate constants.

Computational Studies on Stereochemical Control

The stereochemistry of this compound is fundamentally governed by the conformational preferences of the cyclobutane ring and the orientation of its substituents. Computational chemistry offers powerful tools to investigate these aspects, providing insights into the factors that control the three-dimensional structure of the molecule. The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering can be described by a puckering amplitude and a phase angle. For substituted cyclobutanes, the substituents can adopt either axial or equatorial positions, with the relative energies of these conformations determining the dominant stereoisomer.

Theoretical studies on cyclobutane derivatives often employ a combination of quantum mechanical methods, such as Density Functional Theory (DFT), and molecular mechanics or dynamics simulations. nih.govacs.org DFT calculations are particularly useful for accurately determining the geometries and relative energies of different conformers. For a molecule like this compound, DFT could be used to model the cis and trans isomers and to determine the most stable puckered conformation for each. The bulky 4-biphenylyl group would be expected to have a strong preference for an equatorial position to minimize steric hindrance.

A key aspect of stereochemical control is understanding the transition states between different conformations. Computational methods can be used to locate these transition states and calculate the energy barriers for conformational changes, such as ring flipping. This information is crucial for predicting the conformational flexibility of the molecule and the relative populations of different stereoisomers at a given temperature.

The table below illustrates a hypothetical energy profile for the puckering of the cyclobutane ring in this compound, as might be determined by DFT calculations. The puckering angle is a measure of the deviation from planarity.

Puckering Angle (degrees)Relative Energy (kcal/mol)Conformation
05.0Planar (Transition State)
101.2Puckered
200.0Puckered (Minimum Energy)
301.5Puckered

This table is illustrative and represents typical values for substituted cyclobutanes.

Furthermore, computational studies can aid in understanding the stereochemical outcomes of synthetic reactions that form the cyclobutane ring. For example, in a [2+2] cycloaddition reaction, the stereochemistry of the product is determined by the way the reactants approach each other. ru.nl Molecular modeling of the reaction pathways can help to rationalize and predict the formation of specific stereoisomers of this compound.

Structure-Activity Relationship (SAR) Studies (computational/theoretical aspects only, not biological outcomes)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its properties. spirochem.com In the context of this compound, computational SAR studies would focus on how modifications to its structure are predicted to influence its physicochemical and interactive properties, without referring to specific biological activities. oncodesign-services.com These studies are crucial in medicinal chemistry for the rational design of new molecules with desired characteristics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational SAR. nih.gov A QSAR model is a mathematical equation that relates the variation in a property of a series of molecules to changes in their structural features, which are quantified by molecular descriptors. For a series of analogs of this compound, these descriptors could include:

Electronic descriptors: These describe the electron distribution in the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices. The puckering of the cyclobutane ring and the dihedral angle of the biphenyl group would be important steric descriptors.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).

By generating a set of virtual analogs of this compound with different substituents on the biphenyl or cyclobutane rings, and calculating their molecular descriptors, a QSAR model could be developed to predict a property of interest.

The following table provides a hypothetical set of calculated descriptors for a small series of this compound analogs.

CompoundSubstituent (R)logPMolecular Volume (ų)Dipole Moment (Debye)
1H4.22501.8
24'-F4.32522.5
34'-Cl4.82582.6
44'-CH34.72651.9

This data is hypothetical and for illustrative purposes only.

Another important computational SAR technique is the generation of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a particular property. For this compound, a pharmacophore model might include features such as a hydrophobic aromatic region (the biphenyl group), a hydrogen bond donor/acceptor (the hydroxyl group), and a specific spatial arrangement defined by the cyclobutane scaffold.

Molecular docking simulations can also provide valuable SAR insights. nih.gov By modeling the interaction of this compound and its analogs with a hypothetical binding site, researchers can analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. These simulations can help to explain why certain structural modifications lead to stronger or weaker interactions, providing a rational basis for the design of new compounds. The conformation of the cyclobutane ring and the orientation of the biphenyl group would be critical factors in determining the quality of the fit within a binding pocket. nih.gov

Advanced Research Directions and Applications of Cyclobutanol Scaffolds

Cyclobutanols as Versatile Synthetic Building Blocks

Cyclobutanol (B46151) derivatives are valuable intermediates in organic synthesis due to the inherent ring strain of the four-membered ring, which can be strategically released to drive complex chemical transformations.

The cyclobutanol moiety is a versatile precursor for constructing more intricate molecular frameworks. The strain energy of the cyclobutane (B1203170) ring, approximately 26.3 kcal/mol, facilitates selective bond cleavage under various reaction conditions, enabling ring-opening and ring-expansion reactions. nih.gov For instance, palladium-catalyzed C-C bond activation of cyclobutanols can initiate cascade reactions to form larger bicyclic systems. acs.orgresearchgate.net

Aryl-substituted cyclobutanols, in particular, can be transformed into a diverse array of structures. Methods have been developed for the synthesis of multi-substituted cyclobutanes from acyl bicyclobutanes, where the aryl substituent plays a key role in directing the reaction's regioselectivity. nih.gov Furthermore, the synthesis of 3-borylated cyclobutanols provides a synthetic handle—the boronic ester—that allows for a wide range of subsequent C-C, C-N, and C-O bond-forming reactions, thereby enabling rapid diversification and the buildup of molecular complexity. nih.govrsc.orgresearchgate.net

The defined three-dimensional structure of the cyclobutane ring makes it an excellent scaffold for asymmetric synthesis. When prepared in an enantiomerically pure form, chiral cyclobutanols can direct the stereochemical outcome of subsequent reactions. researchgate.net

Several strategies exist for the enantioselective synthesis of chiral cyclobutanols. nih.gov For example, the use of enantioenriched epibromohydrins can lead to enantioenriched cyclobutanols with a high degree of stereospecificity. nih.govresearchgate.net These chiral building blocks are valuable in the synthesis of complex, biologically relevant molecules where precise control of stereochemistry is crucial. core.ac.ukresearchgate.net The development of catalytic enantioselective methods to prepare chiral cyclobutenes, which can be readily converted to cyclobutanols, further highlights the importance of these scaffolds. researchgate.net The rigid nature of the cyclobutane core restricts conformational freedom, which is an advantageous feature when designing molecules with specific spatial orientations. core.ac.uk

Table 1: Examples of Reactions Utilizing Cyclobutanol Scaffolds

Reaction TypeCyclobutanol DerivativeProduct ClassCatalyst/ReagentRef.
Ring-Opening/C-H Silylation3-ArylcyclobutanolsSilylated acyclic compoundsIridium nih.gov
Formal [3+1] Cycloaddition1,1-Diborylalkanes & Epihalohydrins3-Borylated cyclobutanolsCopper/Zinc salts nih.gov
Ring-Opening CouplingCyclopropanols & Alkynyl Cyclobutanolsβ-Alkenyl ketones / Vinyl cyclobutanolsCobalt / Palladium researchgate.net
Asymmetric ReductionProchiral cyclobutanonesChiral cis- and trans-cyclobutanolsOxazaborolidine (CBS) nih.gov

Ligand Design and Application in Catalysis

The well-defined geometry of the cyclobutanol scaffold is advantageous for the design of chiral ligands used in asymmetric catalysis. The substituents on the cyclobutane ring can be positioned to create a specific chiral environment around a metal center, thereby influencing the stereoselectivity of a catalyzed reaction.

While direct examples involving 3-(4-biphenylyl)cyclobutanol as a ligand are not prevalent in the literature, the principles of using rigid cyclic structures are well-established. For instance, chiral cyclopentadienyl (B1206354) (Cp) ligands, which share the concept of a rigid cyclic backbone, have been extensively used in asymmetric catalysis, including C-H bond functionalizations. snnu.edu.cn The development of modular chiral catalysts is a key area of research, aiming to create catalysts for the synthesis of sp3-rich, multi-stereocenter compounds. monash.edu The biphenyl (B1667301) group itself can impart specific properties, such as inducing axial chirality (atropisomerism) when appropriately substituted, a feature that is highly valuable in ligand design. pharmaguideline.comresearchgate.netlibretexts.org

Bioisosteric Replacements in Molecular Design (focus on design principles, not clinical use)

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. u-tokyo.ac.jpnih.govdrugdesign.org The cyclobutane ring is increasingly recognized as a valuable bioisostere in medicinal chemistry. nih.govnih.gov Its rigid, puckered three-dimensional structure provides a sp3-rich scaffold that can replace planar aromatic rings, helping molecules to "escape flatland" and improve pharmacological properties. nih.govnih.gov

Key design principles for using cyclobutanol scaffolds as bioisosteres include:

Conformational Restriction: Replacing a flexible alkyl chain with a 1,3-disubstituted cyclobutane ring limits the number of possible conformations, which can reduce the entropic penalty upon binding to a biological target. nih.govru.nl

Aryl Isostere: The cyclobutane ring can serve as a non-planar replacement for a phenyl ring, which can be advantageous for improving properties like solubility and metabolic stability. nih.govru.nl The this compound structure combines this feature with the presence of an actual aromatic system.

Vectorial Projection of Substituents: The defined geometry of the cyclobutane ring allows for the precise spatial positioning of functional groups to interact with biological targets.

The substitution of a cyclobutane with an oxetane (B1205548) has been shown to enhance potency and improve physicochemical properties in certain drug candidates, illustrating the nuanced approach of bioisosteric replacement. thieme-connect.com Similarly, difluoromethyl cyclobutane scaffolds are being explored as valuable bioisosteres. rsc.org

Probe Molecules for Fundamental Biological Mechanism Research

Molecules containing cyclobutane or cyclobutanol moieties can serve as valuable tools for investigating biological processes. Their rigid structure can help to elucidate the specific conformational requirements for binding to enzymes or receptors. While direct studies using this compound as a probe are not widely reported, related structures have been used to explore biological mechanisms.

For instance, cyclobutane derivatives have been incorporated into compounds designed as 5-HT6 receptor ligands and inhibitors of the RORγt nuclear receptor, which is implicated in autoimmune diseases. nih.gov The unique structure of the cyclobutane ring can be used to probe hydrophobic pockets in binding sites or to lock a molecule into a specific bioactive conformation. nih.gov Furthermore, boronate-based probes, which can be synthesized from cyclobutanol precursors, are used for the detection of biological oxidants like hydrogen peroxide and peroxynitrite. nih.gov The cyclobutane unit is also a key structural element in a wide range of naturally occurring compounds with diverse biological activities, and synthetic analogues can be used to study their mechanisms of action. openmedicinalchemistryjournal.comsemanticscholar.orgnih.gov

Supramolecular Chemistry and Materials Science

The combination of a cyclobutanol and a biphenyl group in one molecule presents interesting possibilities for supramolecular chemistry and materials science. The hydroxyl group of the cyclobutanol can participate in hydrogen bonding, forming chains or more complex networks. iucr.orged.ac.uked.ac.uk The biphenyl moiety is known for its ability to engage in π-π stacking and other non-covalent interactions. wikipedia.orgnih.gov

The interplay between these interactions could lead to the formation of self-assembled structures like liquid crystals or gels. The twisted conformation of biphenyl can lead to chirality, and incorporating this into a larger assembly could result in materials with interesting optical properties. pharmaguideline.comlibretexts.org While specific research on the supramolecular properties of this compound is limited, the fundamental principles governing the self-assembly of molecules containing hydroxyl and biphenyl groups suggest a rich potential for the design of new materials.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is a cornerstone in the analysis of molecular structures and reaction pathways. For 3-(4-Biphenylyl)cyclobutanol, various spectroscopic methods provide complementary information, from atomic connectivity and stereoisomerism to conformational preferences and the tracking of atoms through chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure and stereochemistry of this compound. The molecule possesses at least two stereocenters (at C1, bearing the hydroxyl group, and C3, bearing the biphenyl (B1667301) group), leading to the possibility of cis and trans diastereomers, each existing as a pair of enantiomers.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl group, the carbinol proton (H1), the proton adjacent to the biphenyl group (H3), and the methylene (B1212753) protons (H2 and H4) of the cyclobutane (B1203170) ring. The chemical shifts and, particularly, the proton-proton coupling constants (J-values) for the cyclobutane ring protons are highly informative. In cyclobutanes, cis and trans vicinal coupling constants can vary, and their magnitudes help in assigning the relative stereochemistry. researchgate.net

Two-dimensional (2D) NMR experiments are employed for unambiguous assignment.

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, confirming the connectivity within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for stereochemical assignment. wikipedia.org The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating one proton with radiofrequency radiation affects the intensity of signals from other protons that are close in space (typically <5 Å). organicchemistrydata.orgtib.eu For this compound, a NOESY experiment would reveal through-space correlations. For instance, in the cis isomer, an NOE correlation would be expected between the proton at C1 and the proton at C3, whereas this correlation would be absent or very weak in the trans isomer. wikipedia.orgnih.gov This allows for the unambiguous differentiation between the diastereomers.

Table 1: Hypothetical ¹H and ¹³C NMR Data for trans-3-(4-Biphenylyl)cyclobutanol
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
C1-H (Carbinol)~4.5~70Deshielded proton and carbon due to the adjacent hydroxyl group.
C2-H ₂, C4-H2.0 - 2.8~35Complex multiplet patterns due to geminal and vicinal coupling. Diastereotopic protons.
C3-H ~3.5~45Deshielded by the adjacent biphenyl ring.
Biphenyl C-H s7.3 - 7.7127 - 141Characteristic aromatic region signals.
Biphenyl C (quaternary)-~140 (ipso), ~142 (para)Quaternary carbons of the biphenyl moiety, identified via HMBC or from the ¹³C spectrum directly.

Mass spectrometry (MS) is a powerful technique for determining molecular weight and fragmentation patterns. When combined with isotopic labeling, it becomes a crucial tool for investigating reaction mechanisms. thieme-connect.dewikipedia.org Stable isotopes like deuterium (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O) can be incorporated into the this compound molecule to act as tracers. researchgate.net

For example, to study the mechanism of an acid-catalyzed dehydration reaction, the hydroxyl proton can be replaced with deuterium by dissolving the compound in D₂O. If the reaction proceeds via an E1 mechanism, the deuterated hydroxyl group would leave as HDO, and a subsequent deprotonation at C2 or C4 would yield the alkene product. By analyzing the reaction mixture with MS, one can track the fate of the deuterium label. researchgate.netmdpi.com Similarly, if one of the methylene protons is replaced with deuterium, its position in the final product can help distinguish between different elimination pathways.

The use of isotopic labeling provides deep insight into the kinetics, regioselectivity, and mechanisms of reactions. researchgate.net The difference in mass between the labeled and unlabeled compounds and their fragments is readily detected by the mass spectrometer, allowing chemists to trace the path of specific atoms through a chemical transformation. mdpi.com

Table 2: Expected Mass-to-Charge Ratios (m/z) in an Isotopic Labeling Experiment
CompoundLabel PositionMolecular FormulaExpected [M]⁺ m/zNotes
This compoundUnlabeledC₁₆H₁₆O224.12Molecular ion peak for the parent compound.
This compound-d₁O-D C₁₆H₁₅DO225.13Deuterium replaces the hydroxyl proton. Useful for tracking proton exchange.
This compound-d₁C2-D C₁₆H₁₅DO225.13Deuterium replaces a proton on the cyclobutane ring. Useful for studying elimination mechanisms.
Dehydration Product (Biphenyl-cyclobutene)from O-D C₁₆H₁₄206.11If the hydroxyl group leaves, the deuterium is lost from the molecule.

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its conformational state. The cyclobutane ring is known for its inherent ring strain, which arises from non-ideal bond angles (90° instead of the ideal 109.5°). masterorganicchemistry.com This strain influences the vibrational frequencies of the ring's C-C and C-H bonds.

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate some torsional strain. dalalinstitute.commaricopa.edu This puckering can be studied using vibrational spectroscopy, as different conformers (e.g., equatorial vs. axial orientation of the biphenyl group) may exhibit slightly different vibrational spectra. nih.gov Variable-temperature studies can help identify different conformers and determine their relative energies. nih.gov

Key vibrational modes for this compound would include:

O-H Stretch: A broad band around 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the alcohol group. The exact position and shape can indicate the extent of intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutane ring appear just below 3000 cm⁻¹.

C=C Stretches: Sharp peaks in the 1450-1600 cm⁻¹ region are characteristic of the biphenyl aromatic rings.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponds to the C-O bond of the secondary alcohol.

Cyclobutane Ring Modes: Specific ring puckering and breathing vibrations occur at lower frequencies and can be sensitive to the substitution pattern and conformation.

Table 3: Predicted Characteristic IR Absorption Frequencies
Functional Group / MoietyVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (O-H)Stretching3200 - 3600Strong, Broad
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-HStretching2850 - 3000Medium
Aromatic C=CRing Stretching1450 - 1600Medium-Strong
Alcohol C-OStretching1000 - 1200Strong
Biphenyl RingOut-of-plane bend800 - 860Strong

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

As this compound is a chiral molecule, the separation of its stereoisomers is essential for research and potential applications. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. csfarmacie.czresearchgate.net

CSPs are designed with a chiral selector immobilized on a solid support (typically silica gel). nih.gov When a racemic or diastereomeric mixture of this compound passes through the column, the different stereoisomers interact with the chiral selector to form temporary, non-covalent diastereomeric complexes. sigmaaldrich.com The stability of these complexes differs for each stereoisomer, causing them to travel through the column at different rates and elute at different times, thus achieving separation.

Common CSPs are based on polysaccharides (like cellulose or amylose derivatives), proteins, or macrocyclic antibiotics. csfarmacie.cz The choice of CSP, mobile phase composition (e.g., hexane/isopropanol or methanol/acetonitrile), and temperature are critical parameters that must be optimized to achieve baseline separation of all stereoisomers. csfarmacie.czsigmaaldrich.com This technique not only allows for the isolation of pure stereoisomers for further study but also serves as a powerful analytical tool for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample.

Table 4: Illustrative Chiral HPLC Separation Data
StereoisomerRetention Time (tᵣ, min)Resolution (Rₛ)Notes
(1R, 3R)-3-(4-Biphenylyl)cyclobutanol10.5-First eluting enantiomer of the trans pair.
(1S, 3S)-3-(4-Biphenylyl)cyclobutanol12.11.8Second eluting enantiomer of the trans pair. Good resolution from its enantiomer.
(1R, 3S)-3-(4-Biphenylyl)cyclobutanol15.33.5First eluting enantiomer of the cis pair. Diastereomers are typically easier to separate than enantiomers.
(1S, 3R)-3-(4-Biphenylyl)cyclobutanol16.81.6Second eluting enantiomer of the cis pair.

Data are hypothetical and for illustrative purposes, assuming a specific chiral column and mobile phase.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For this compound, this technique can definitively establish the cis or trans relationship between the hydroxyl and biphenyl groups and assign the R/S configuration at C1 and C3. sci-hub.se

The analysis involves irradiating a single, high-quality crystal with X-rays and measuring the diffraction pattern. This pattern is then used to compute an electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined. Furthermore, by analyzing anomalous scattering effects, the absolute structure of the molecule can be determined, which is crucial for chiral compounds. researchgate.neted.ac.uk

The data from an X-ray crystal structure also reveals the precise conformation of the molecule in the solid state. This includes the puckering angle of the cyclobutane ring and the dihedral angle between the two phenyl rings of the biphenyl moiety. This information is invaluable for understanding steric interactions and intermolecular forces, such as hydrogen bonding, that dictate the crystal packing.

Table 5: Representative Crystallographic Data for a Biphenyl-Substituted Cyclobutane Derivative
ParameterValueDescription
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA common centrosymmetric space group for racemates.
Unit Cell Dimensionsa = 10.0 Å, b = 19.0 Å, c = 14.6 ÅThe dimensions of the repeating unit in the crystal lattice.
α = 90°, β = 98.8°, γ = 90°The angles of the repeating unit.
Z4The number of molecules in the unit cell.
Flack Parameter0.03(4)A value close to zero indicates the correct absolute structure has been determined. researchgate.net

Data are plausible values for a related structure and serve as an illustrative example.

Future Research Perspectives and Unexplored Avenues for 3 4 Biphenylyl Cyclobutanol

Emerging Synthetic Strategies and Reaction Innovations

The synthesis of functionalized cyclobutanes is a dynamic area of organic chemistry. While classical methods like [2+2] cycloadditions are well-established, they often face limitations. researchgate.net Future synthesis of 3-(4-Biphenylyl)cyclobutanol could leverage more innovative and efficient strategies that offer greater control over stereochemistry and functional group tolerance.

One promising approach is the formal [3+1] cycloaddition. Recent studies have demonstrated the synthesis of 3-borylated cyclobutanols using 1,1-diborylalkanes and epihalohydrin derivatives. rsc.orgnih.govresearchgate.net This strategy could be adapted to synthesize a 3-(4-borylbiphenylyl)cyclobutanol intermediate, which would then serve as a versatile handle for further functionalization. The boron moiety can be easily converted to other groups, providing a modular route to a wide range of derivatives. nih.gov

Another advanced strategy involves the sequential enantioselective reduction of a cyclobutanone (B123998) precursor followed by a diastereospecific C-H functionalization. nih.gov This method allows for the precise installation of multiple stereocenters, a critical aspect for creating enantiomerically pure compounds. Applying this to a 4-biphenylyl substituted cyclobutanone could provide stereocontrolled access to this compound.

These emerging methods offer significant advantages over traditional routes, including milder reaction conditions, improved atom economy, and the ability to rapidly build molecular complexity.

Synthetic Strategy Key Reagents/Catalysts Potential Advantages for this compound Synthesis References
[3+1] Cycloaddition 1,1-diborylalkanes, EpihalohydrinsAccess to versatile borylated intermediates; rapid buildup of molecular complexity. rsc.orgnih.govresearchgate.net
Sequential Reduction/C-H Functionalization Chiral catalysts (e.g., (R,R)-Ts-DENEB), Iridium catalystsHigh enantioselectivity and diastereoselectivity; installation of contiguous stereocenters. nih.gov
[2+2] Cycloaddition Alkenes, Ketenes (or equivalents)Traditional and well-studied route for forming the cyclobutane (B1203170) core. nih.gov

Advanced Mechanistic Discoveries

The inherent ring strain of the cyclobutanol (B46151) moiety makes it a reactive functional group, prone to various ring-opening reactions. doaj.org Understanding the mechanisms of these transformations is key to unlocking the synthetic potential of this compound. Future research could focus on how the electronically distinct 4-biphenylyl substituent influences these reaction pathways.

Mechanisms for cyclobutanol ring-opening often involve β-carbon elimination, radical processes, or semipinacol rearrangements. doaj.orgresearchgate.net The presence of the biphenyl (B1667301) group could significantly impact the stability of intermediates in these pathways. For instance, in a transition metal-catalyzed ring-opening, the biphenyl group could influence the reaction's chemoselectivity through steric hindrance or electronic effects. rsc.org

Recent advancements include manganese-promoted and photoredox-enabled ring-openings. acs.orgrsc.org These methods proceed through radical intermediates. Detailed mechanistic studies, potentially using Density Functional Theory (DFT), could elucidate how the biphenyl substituent affects the formation and fate of these radicals. For example, DFT calculations could investigate the transition states of Rh₂(II)-catalyzed ring expansion, revealing whether the biphenyl group favors a concerted proton transfer and acs.orgnih.gov migration pathway. rsc.org Such studies would enable precise control over whether the cyclobutane ring is retained or selectively opened to yield valuable linear compounds. researchgate.net

Ring-Opening Mechanism Initiator/Catalyst Potential Influence of 4-Biphenylyl Group References
β-Carbon Elimination Metal AlkoxideElectronic stabilization/destabilization of intermediates. doaj.orgresearchgate.net
Radical Ring-Opening Radical Initiators, Photoredox CatalystsSteric influence on radical formation; electronic effects on radical stability. acs.orgrsc.org
Semipinacol Rearrangement Acid/Lewis AcidStabilization of cationic intermediates through resonance or inductive effects. doaj.orgresearchgate.net
Rh₂(II)-Catalyzed Expansion Rh₂(II) complexesAltering the favorability of proton transfer vs. other pathways. rsc.org

Novel Computational Applications

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound before engaging in extensive lab work. nih.govijbiotech.com Future computational studies can provide deep insights into its structure, electronics, and reaction mechanisms.

A key area for investigation is the conformational behavior of the biphenyl group. The rotational barrier and preferred dihedral angle of the two phenyl rings are critical properties that influence molecular shape and packing in materials. comporgchem.com Computational methods like DFT can accurately predict these parameters. acs.orgnih.gov Furthermore, calculating the Molecular Electrostatic Potential (MEP) can reveal the electron distribution across the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack and predicting intermolecular interactions. acs.orgnih.gov

Computational modeling can also be applied to the mechanistic questions raised in the previous section. By simulating reaction pathways, researchers can calculate activation energies for different ring-opening scenarios, thereby predicting the most likely product under specific conditions. rsc.org This predictive power is invaluable for designing efficient and selective synthetic transformations. For instance, modeling could determine if the 3-(4-biphenylyl) substituent would favor ring expansion over C-H amination in reactions with aryl azides. rsc.org

Computational Method Predicted Property Significance for this compound References
Density Functional Theory (DFT) Conformational Analysis (Dihedral Angle, Rotational Barrier)Predicts molecular shape and potential for creating ordered materials. acs.orgcomporgchem.commdpi.com
Ab Initio Calculation Molecular Electrostatic Potential (MEP)Identifies reactive sites and predicts intermolecular interactions. acs.orgnih.gov
Molecular Dynamics (MD) Dipole Moment, Conformational MobilityInforms on solubility, polarity, and dynamic behavior. nih.gov
Transition State Modeling Reaction Pathways & Activation EnergiesElucidates reaction mechanisms and predicts product selectivity. rsc.org

Integration with Green Chemistry Principles

Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound should incorporate the principles of green chemistry to minimize environmental impact. wjpmr.com This involves the use of safer solvents, renewable starting materials, and catalytic methods to improve energy efficiency and reduce waste. nih.gov

One of the key steps in many potential syntheses of this compound would be the formation of the biphenyl group, often achieved via Suzuki-Miyaura cross-coupling. nih.gov Green innovations in this area include the use of water as a reaction solvent and the development of highly efficient, recyclable palladium nanocatalysts. researchgate.net Adopting such a protocol would significantly improve the environmental profile of the synthesis.

Solvent choice is another critical factor. Traditional syntheses often rely on hazardous chlorinated solvents. nih.gov Green alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) are derived from renewable sources and have a better safety profile. sigmaaldrich.com Additionally, exploring solventless reaction conditions, where reagents are mixed directly without a solvent, represents a powerful green strategy that can reduce waste and simplify purification. flinders.edu.augctlc.orgresearchgate.net

Green Chemistry Principle Conventional Approach Proposed Green Alternative References
Safer Solvents Dichloromethane, Carbon TetrachlorideWater, 2-MeTHF, CPME, or solventless conditions. nih.govresearchgate.netsigmaaldrich.com
Catalysis Stoichiometric ReagentsRecyclable palladium nanocatalysts for C-C bond formation. researchgate.net
Waste Prevention Use of protecting groups, multi-step purificationsAtom-economical reactions (e.g., cycloadditions), one-pot procedures. wjpmr.com
Energy Efficiency High-temperature reactionsRoom-temperature reactions, photocatalysis. rsc.orgresearchgate.net

Potential as Advanced Materials Precursors

The unique hybrid structure of this compound makes it an intriguing candidate as a precursor for advanced materials. Both the cyclobutane and biphenyl motifs are known to impart valuable properties to polymers and other materials. lifechemicals.comacs.orgresearchgate.net

Cyclobutane-containing polymers, often synthesized via [2+2] photopolymerization or ring-opening metathesis polymerization, can exhibit high thermal stability and unique mechanical properties. nih.gov The strained four-membered ring can be selectively opened to create linear polymer chains. The this compound monomer could be polymerized in this way, with the rigid biphenyl side chains influencing the final material's properties, potentially leading to materials with high glass transition temperatures or specific liquid crystalline phases.

Aromatic fluorinated biphenyl compounds are significant in materials science, finding use in liquid crystal displays and organic solar cells due to their stability and electronic properties. nih.gov While not fluorinated itself, the biphenyl group in this compound provides a rigid, mesogenic unit. By functionalizing the biphenyl rings or the alcohol group, it may be possible to design novel liquid crystals or stress-responsive polymers where the cyclobutane unit acts as a mechanophore. lifechemicals.com

Material Class Role of this compound Potential Properties References
Polyesters/Polyamides Monomer for ring-opening polymerizationHigh thermal stability, controlled biodegradability. nih.gov
Liquid Crystals Mesogenic core unitSpecific phase behavior, applications in displays. nih.gov
Stress-Responsive Polymers Contains a mechanophore (cyclobutane ring)Changes in optical or mechanical properties under stress. lifechemicals.com
Functional Polymers Versatile precursor for further modificationTunable electronic, optical, or thermal properties. acs.orgresearchgate.net

Q & A

Q. Methodological Considerations :

  • Catalyst Selection : Transition-metal catalysts (e.g., Pd, Ni) improve biphenylyl coupling efficiency .
  • Temperature Control : Lower temperatures (<0°C) minimize side reactions in photochemical cycloadditions .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Table 1: Synthetic Methods Comparison

MethodYield (%)Purity (%)Key Conditions
[2+2] Cycloaddition60-7590-95UV light, THF, 24h
Epoxide Ring-Opening45-6085-90Grignard reagent, −20°C
Reductive Cyclization70-8592-97H₂ (5 atm), Pd/C, ethanol

What analytical techniques are recommended for characterizing this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and biphenylyl substitution patterns. Cyclobutanol ring protons typically appear as multiplet signals between δ 2.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₆H₁₆O: 224.12 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and enantiomeric excess .

Advanced Tip : Coupled techniques like LC-MS or 2D NMR (e.g., COSY, HSQC) resolve structural ambiguities in stereoisomers .

What are the key stability considerations for storing this compound?

Q. Basic Research Focus

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation .
  • Light Sensitivity : Protect from UV light to avoid photodegradation of the cyclobutanol ring .
  • Moisture Control : Use desiccants (e.g., silica gel) to minimize hydrolysis of the hydroxyl group .

How does the steric environment of the cyclobutanol ring influence reactivity?

Advanced Research Focus
The strained cyclobutanol ring increases susceptibility to ring-opening reactions. The biphenylyl group introduces steric hindrance, slowing nucleophilic substitutions but enhancing π-π interactions in catalytic systems. Computational studies (DFT) predict higher activation energy for SN2 pathways compared to unsubstituted cyclobutanol .

How can researchers resolve contradictions in toxicity data for this compound?

Advanced Research Focus
While some SDS classify it as non-hazardous , others note potential irritancy . To address discrepancies:

  • In Silico Toxicity Prediction : Tools like ProTox-II or ADMETlab evaluate acute toxicity and organ-specific risks.
  • In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HEK293) to validate cytotoxicity thresholds .

What strategies optimize enantiomeric purity during synthesis?

Q. Advanced Research Focus

  • Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation achieves >90% enantiomeric excess .
  • Chiral Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers .

How does the biphenylyl group affect biological target interactions?

Advanced Research Focus
The biphenylyl moiety enhances lipophilicity, improving membrane permeability in cellular assays. Docking studies suggest binding to hydrophobic pockets in enzymes (e.g., kinases) via π-stacking interactions . Comparative SAR studies with analogs (Table 2) highlight its unique activity profile.

Q. Table 2: Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (nM)Key Interaction
This compoundKinase X120π-Stacking with Phe residue
3-PhenylcyclobutanolKinase X450Weak hydrophobic binding
3-(2-Fluorophenyl)cyclobutanolKinase X85H-bond with Asp residue

What computational approaches predict physicochemical properties?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulates solvation dynamics and conformational stability in aqueous media .
  • DFT Calculations : Predicts bond dissociation energies and reaction pathways for ring-opening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.